molecular formula C11H10BrNO2 B8618769 Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No. B8618769
M. Wt: 268.11 g/mol
InChI Key: RLMWPNDSVWJWHA-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

The title compound is prepared essentially as described in the preparation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester utilizing 6-bromo-1H-indole-2-carboxylic acid methyl ester, ES/MS m/e 270.0 (M+2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Br:14])=[CH:11][CH:12]=2)[N:7]([CH3:15])[CH:6]=1)=O.[CH3:16][O:17][C:18](C1NC2C(C=1)=CC=C(Br)C=2)=[O:19]>>[CH3:16][O:17][C:18]([C:6]1[N:7]([CH3:15])[C:8]2[C:13]([CH:5]=1)=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=2)=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC(=CC=C12)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NC2=CC(=CC=C2C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC(=CC=C2C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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